

# Alz-801 (Valiltramiprosate) Phase 3 Trial Outcomes: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Alz-801	
Cat. No.:	B1664813	Get Quote

This guide provides a detailed comparison of the long-term cognitive and functional outcomes from the Phase 3 clinical trial of **Alz-801** (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD). The data presented is primarily from the pivotal APOLLOE4 trial, which focused on a genetically-defined population of patients with two copies of the apolipoprotein E4 allele (APOE4/4 homozygotes).

## **Executive Summary**

The APOLLOE4 Phase 3 trial of oral valiltramiprosate did not meet its primary endpoint of slowing cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) in the overall population of patients with early Alzheimer's disease and the APOE4/4 genotype.[1][2][3] However, prespecified analyses of a subgroup of patients at the Mild Cognitive Impairment (MCI) stage of the disease showed nominally statistically significant and clinically meaningful cognitive and functional benefits.[1][2][4] Furthermore, valiltramiprosate demonstrated a favorable safety profile, notably with no increased risk of vasogenic brain edema (ARIA-E), a side effect associated with some other amyloid-targeting therapies.[1][2][5] The drug also showed positive effects on brain volume, suggesting potential neuroprotective benefits.[1][2][3][4]

# Data Presentation: Cognitive and Functional Outcomes



The following tables summarize the key quantitative data from the APOLLOE4 Phase 3 trial, comparing **Alz-801** to placebo in both the overall early AD population and the prespecified MCI subgroup.

Table 1: Cognitive Outcomes in the APOLLOE4 Trial (78 Weeks)

Outcome Measure	Patient Population	Alz-801 (Valiltramipr osate)	Placebo	Benefit vs. Placebo	p-value
ADAS-Cog13	Overall Early AD	-	-	Not Met	-
MCI Subgroup	-	-	52% slowing	Nominally Significant	
MMSE	Mild AD Subgroup	-	-	-7% slowing (favored placebo)	-

Table 2: Functional Outcomes in the APOLLOE4 Trial (78 Weeks)

Outcome Measure	Patient Population	Alz-801 (Valiltramipr osate)	Placebo	Benefit vs. Placebo	p-value
CDR-SB	Overall Early AD	-	-	Not Met	-
MCI Subgroup	-	-	102% improvement	-	
DAD	MCI Subgroup	-	-	96% slowing	0.016
A-IADL	Mild AD Subgroup	-	-	-20% slowing (favored placebo)	-



Table 3: Brain Volumetric and Microstructural Outcomes in the APOLLOE4 Trial (78 Weeks)

Outcome Measure	Patient Population	Benefit of Alz-801 vs. Placebo
Hippocampal Volume	Overall	18% slowing of atrophy
MCI Subgroup	26% slowing of atrophy	
Cortical Thickness	Overall	20% slowing of thinning
MCI Subgroup	35% slowing of thinning	
Whole Brain Volume	Overall	16% slowing of atrophy
MCI Subgroup	22% slowing of atrophy	
Ventricular Volume	Overall	-22% slowing of enlargement
MCI Subgroup	-29% slowing of enlargement	
Fornix Mean Diffusivity	Overall	-123% reduction
Corpus Callosum Mean Diffusivity	Overall	-93% reduction
Corona Radiata Mean Diffusivity	Overall	-62% reduction

# **Experimental Protocols**

APOLLOE4 Phase 3 Trial (NCT04770220)

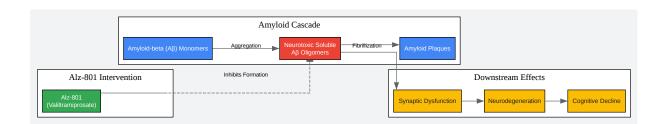
- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[6]
- Participants: 325 individuals aged 50-80 years with a diagnosis of early Alzheimer's disease (MCI or mild dementia) who are homozygous for the APOE4 allele (APOE4/4).[1][2][7]
- Intervention: Oral Alz-801 (valiltramiprosate) 265 mg administered twice daily (BID) or a matching placebo.[6]



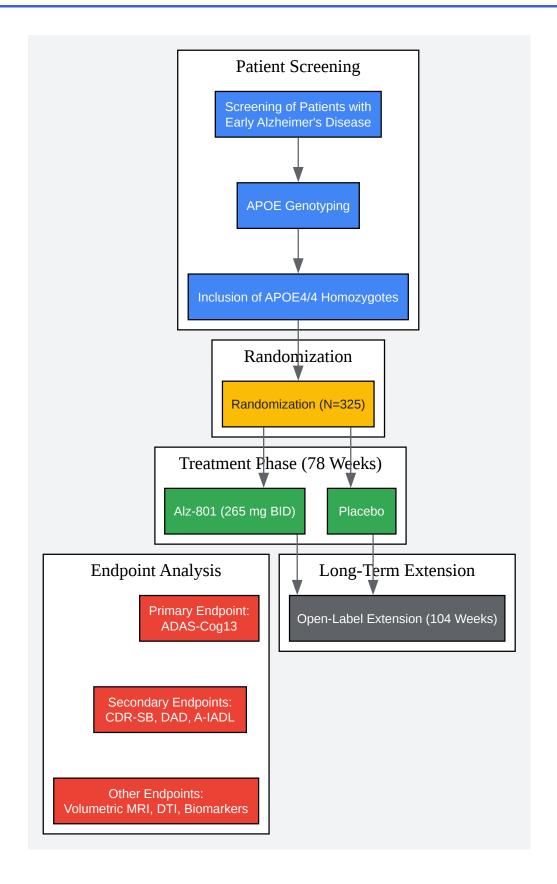
- Duration: 78 weeks of treatment.[6] An ongoing long-term extension study (APOLLOE4-LTE)
   will follow participants for an additional 104 weeks.[8]
- Primary Efficacy Endpoint: Change from baseline in the 13-item Alzheimer's Disease
   Assessment Scale-Cognitive subscale (ADAS-Cog13).[1][3]
- · Key Secondary Efficacy Endpoints:
  - Clinical Dementia Rating—Sum of Boxes (CDR-SB).[1][3]
  - Disability Assessment for Dementia (DAD).[7]
  - Amsterdam-Instrumental Activities of Daily Living (A-IADL).[7]
- Other Endpoints: Volumetric MRI measures (hippocampal volume, cortical thickness, whole brain volume), diffusion tensor imaging (DTI), and fluid biomarkers (plasma p-tau181).[4][7]

## **Mandatory Visualizations**









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